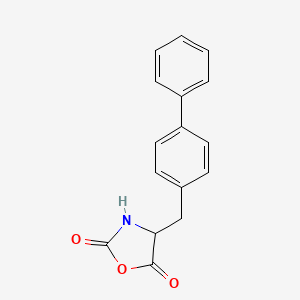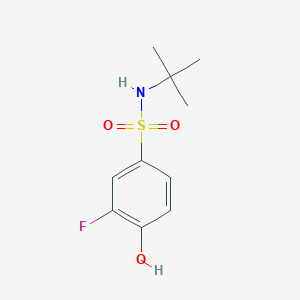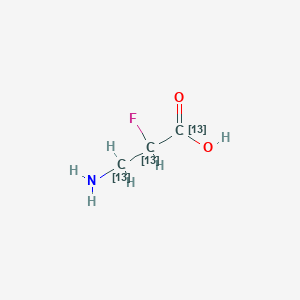![molecular formula C13H16BrF2N B13721929 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3-bromophenyl group and two fluorine atoms
Méthodes De Préparation
The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-bromophenyl ethyl ketone.
Formation of Intermediate: The ketone undergoes a Friedel-Crafts acylation to introduce the piperidine ring.
Introduction of Fluorine Atoms: The difluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C).
Applications De Recherche Scientifique
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing treatments for neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for creating advanced materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-[2-(4-Bromophenyl)-ethyl]-4,4-difluoropiperidine: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.
1-[2-(3-Chlorophenyl)-ethyl]-4,4-difluoropiperidine: The substitution of bromine with chlorine can lead to variations in chemical properties and applications.
Propriétés
Formule moléculaire |
C13H16BrF2N |
|---|---|
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)ethyl]-4,4-difluoropiperidine |
InChI |
InChI=1S/C13H16BrF2N/c14-12-3-1-2-11(10-12)4-7-17-8-5-13(15,16)6-9-17/h1-3,10H,4-9H2 |
Clé InChI |
TZJWXRJVZIOABI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)
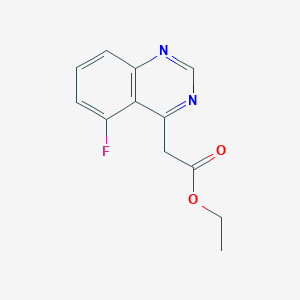
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
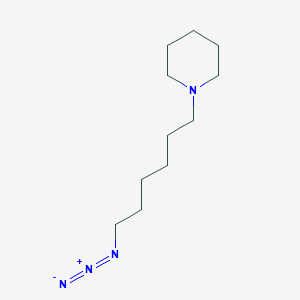

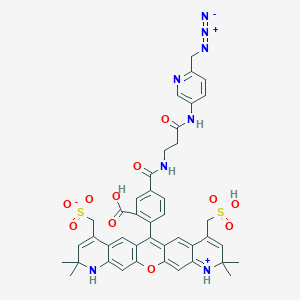
![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
